Calcium;(4-methylphenyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;(4-methylphenyl)methanesulfonate is an organosulfur compound that features a calcium ion complexed with (4-methylphenyl)methanesulfonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(4-methylphenyl)methanesulfonate typically involves the reaction of methanesulfonic acid with calcium carbonate. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{CaCO}_3 \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Calcium;(4-methylphenyl)methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of calcium;(4-methylphenyl)methanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Calcium methanesulfonate: Lacks the aromatic (4-methylphenyl) group but shares similar reactivity.
(4-methylphenyl)sulfonic acid: Contains the aromatic group but without the calcium ion.
Uniqueness
Calcium;(4-methylphenyl)methanesulfonate is unique due to the presence of both the calcium ion and the (4-methylphenyl) group, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H18CaO6S2 |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
calcium;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-7-2-4-8(5-3-7)6-12(9,10)11;/h2*2-5H,6H2,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
YKVADTCLGDCJCD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.